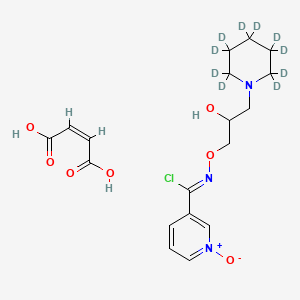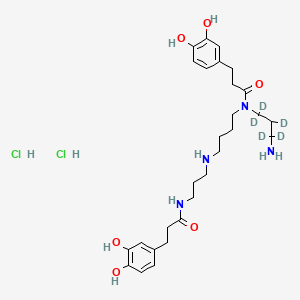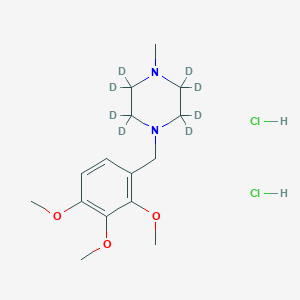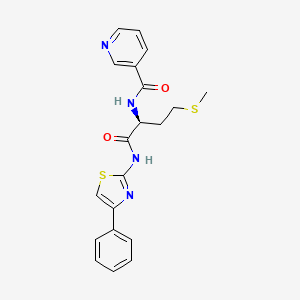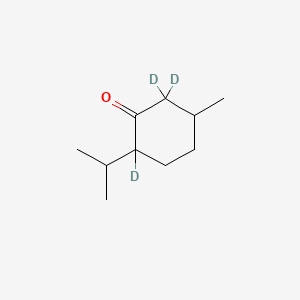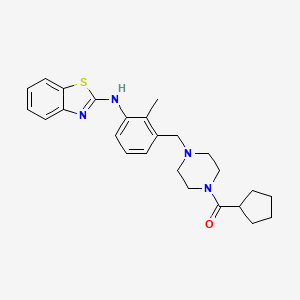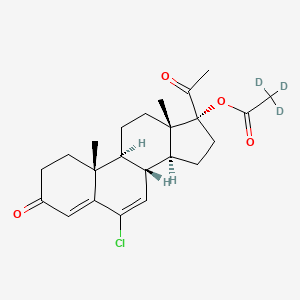
(1,2,3-13C3)tetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3-13C3)tetradecanoic acid is a carbon-13 labeled form of tetradecanoic acid, also known as myristic acid. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The carbon-13 labeling at positions 1, 2, and 3 provides a unique tool for tracing and analyzing metabolic pathways and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3-13C3)tetradecanoic acid involves the incorporation of carbon-13 isotopes at specific positions in the tetradecanoic acid molecule. One common method is the alkylation of diethyl sodio-malonate with carbon-13 labeled bromoalkanes, followed by saponification and decarboxylation to yield the desired labeled acid . Another approach involves the use of labeled alkylcadmium chlorides, which are coupled with half acid chloride methyl esters to form the labeled fatty acid esters .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing catalysts such as 18-crown-6 to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: (1,2,3-13C3)tetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Produces ketones and aldehydes.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
(1,2,3-13C3)tetradecanoic acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of fatty acids in the body.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer science.
Mechanism of Action
The mechanism of action of (1,2,3-13C3)tetradecanoic acid involves its incorporation into metabolic pathways where it can be traced using NMR spectroscopy. The carbon-13 labeling allows for precise tracking of the molecule’s transformation and interaction with various enzymes and metabolic intermediates. This provides valuable insights into the molecular targets and pathways involved in fatty acid metabolism.
Comparison with Similar Compounds
- (1,2-13C2)tetradecanoic acid
- (1,3-13C2)tetradecanoic acid
- (1,2,3,4-13C4)tetradecanoic acid
Comparison: (1,2,3-13C3)tetradecanoic acid is unique due to the specific positioning of the carbon-13 isotopes at positions 1, 2, and 3. This specific labeling provides distinct advantages in tracing and analyzing metabolic pathways compared to other labeled forms. For example, (1,2-13C2)tetradecanoic acid, with labeling at only two positions, may not provide as detailed information on the transformation and interaction of the molecule within biological systems.
Properties
Molecular Formula |
C14H28O2 |
|---|---|
Molecular Weight |
231.35 g/mol |
IUPAC Name |
(1,2,3-13C3)tetradecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i12+1,13+1,14+1 |
InChI Key |
TUNFSRHWOTWDNC-WEQCDQLKSA-N |
Isomeric SMILES |
CCCCCCCCCCC[13CH2][13CH2][13C](=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


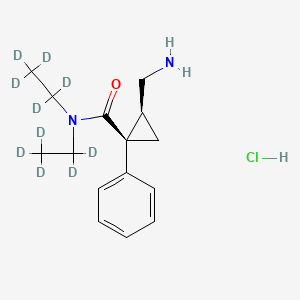
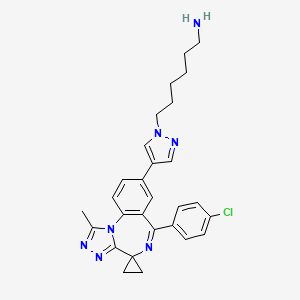
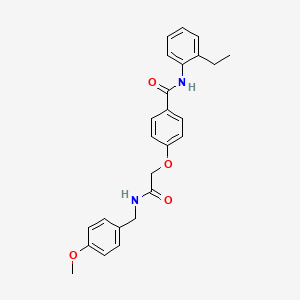
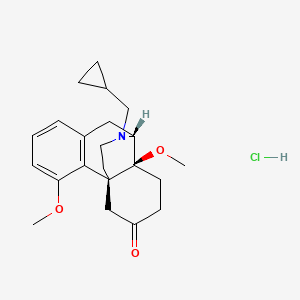

![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)

